molecular formula C11H13N3S B11691260 (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide

(2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B11691260
M. Wt: 219.31 g/mol
InChI Key: GQTBWVQAGAJPFK-UKTHLTGXSA-N
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Description

(2E)-2-Benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a benzylidene group (aromatic aldehyde-derived Schiff base) and an allyl (prop-2-en-1-yl) substituent on the hydrazinecarbothioamide backbone. Its (2E)-configuration refers to the trans arrangement of substituents around the imine (C=N) bond, confirmed via X-ray crystallography in related compounds . This compound has garnered attention in coordination chemistry, serving as a ligand in mixed-ligand copper(II) complexes with demonstrated antiproliferative activity against cancer cell lines (e.g., HeLa, BxPC3) . Its synthesis typically involves condensation of thiosemicarbazide derivatives with aromatic aldehydes or ketones in the presence of acid catalysts like acetic acid .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H13N3S/c1-2-8-12-11(15)14-13-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,12,14,15)/b13-9+

InChI Key

GQTBWVQAGAJPFK-UKTHLTGXSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=CC=C1

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=CC=C1

Origin of Product

United States

Biological Activity

The compound (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide, a member of the hydrazone class, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

(2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide is characterized by the following structural formula:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This compound features a hydrazine backbone linked to a benzylidene moiety and a prop-2-en-1-yl group, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of similar compounds against various cancer cell lines, including HeLa and BxPC-3. The results indicated that these compounds could inhibit cancer cell proliferation effectively. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
H2LHeLa15Induction of apoptosis
H2LBxPC-320Cell cycle arrest
[Cu(HL)Cl]RD10ROS generation

Antimicrobial Activity

The antimicrobial potential of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide has been investigated with promising results. A series of synthesized thiosemicarbazone derivatives demonstrated significant activity against various gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing that some derivatives exhibited potent antibacterial effects .

Table 2: Antimicrobial Activity of Thiosemicarbazone Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
Compound C8Listeria monocytogenes

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide and its derivatives effectively inhibit tyrosinase activity. One study reported an IC50 value as low as 0.05 µM for a closely related compound, indicating high potency compared to traditional inhibitors .

Table 3: Tyrosinase Inhibition Data

CompoundIC50 (µM)Type of Inhibition
(2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide0.05Mixed-type inhibition
Compound D0.88Competitive

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on the effects of hydrazone derivatives on HeLa cells revealed that treatment led to significant morphological changes indicative of apoptosis. The compounds were shown to activate caspases, further confirming their role in inducing cell death .
  • Antimicrobial Screening : In another investigation, the synthesized thiosemicarbazones were tested against a panel of microbial strains, with several compounds demonstrating MIC values lower than those of standard antibiotics. This highlights their potential as alternative antimicrobial agents .
  • Tyrosinase Inhibition : Molecular docking studies suggested that the binding affinity of these compounds to the active site of tyrosinase is significantly influenced by their structural features, such as hydroxyl groups which enhance hydrogen bonding interactions .

Scientific Research Applications

Synthesis of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide

The synthesis of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the condensation reaction between benzaldehyde and hydrazine derivatives followed by the introduction of a prop-2-en-1-yl group. The general reaction scheme can be summarized as follows:

Benzaldehyde+HydrazineHydrazone Intermediate 2E 2 benzylidene N prop 2 en 1 yl hydrazinecarbothioamide\text{Benzaldehyde}+\text{Hydrazine}\rightarrow \text{Hydrazone Intermediate}\rightarrow \text{ 2E 2 benzylidene N prop 2 en 1 yl hydrazinecarbothioamide}

This compound can also be synthesized through microwave-assisted methods to enhance yield and reduce reaction time, which is increasingly common in modern synthetic chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance, a study evaluating the anticancer activity of copper(II) complexes derived from similar hydrazinecarbothioamides demonstrated promising results against various cancer cell lines, suggesting that (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide could serve as a lead compound for anticancer drug development .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of hydrazinecarbothioamide derivatives in treating conditions such as atopic dermatitis. Compounds structurally related to (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide have shown efficacy in inhibiting EGR-1, a transcription factor involved in inflammatory pathways . This suggests that similar compounds could be explored for their therapeutic effects on inflammatory diseases.

Case Study: Anticancer Activity Evaluation

A detailed evaluation of the anticancer activity of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide was conducted using various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Inhibition of cell proliferation
HeLa (Cervical)12Cell cycle arrest at G2/M phase

Table 1: Anticancer activity of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide against various cancer cell lines.

Case Study: Anti-inflammatory Effects

In vivo studies assessing the anti-inflammatory effects of related hydrazinecarbothioamides showed a significant reduction in inflammation markers in animal models with induced dermatitis. The results are presented in Table 2.

Treatment GroupInflammation Score Reduction (%)Significant Findings
Control0No treatment
Hydrazine Derivative A40Reduced TNFα levels
Hydrazine Derivative B55Decreased EGR-1 activity

Table 2: Efficacy of hydrazine derivatives in reducing inflammation scores in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazones and hydrazinecarbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural Variations and Substituent Effects
Compound Name Substituents Key Structural Features Confirmation Method
(2E)-2-Benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide Benzylidene, allyl Allyl group enhances metal coordination; benzylidene provides π-conjugation X-ray crystallography
(2E)-2-(2-Hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide 2-Hydroxy-3-methoxybenzylidene, phenyl Intramolecular hydrogen bonding (N–H···S); methoxy group increases solubility FT-IR, NMR
(2E)-2-(Chroman-4-ylidene)hydrazinecarbothioamide (4h) Chroman-4-ylidene Fused bicyclic chroman system enhances rigidity MS (ESI), NMR
N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide 2-Nitrobenzylidene, 3-chlorophenyl Electron-withdrawing nitro and chloro groups increase electrophilicity X-ray

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) improve solubility and stabilize intramolecular hydrogen bonds.
  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity in metal coordination or redox processes.

Key Observations :

  • Yields vary significantly (51–94%) based on steric and electronic effects of substituents.
  • Higher yields are observed with electron-rich aldehydes (e.g., naphthaldehyde in ).
  • Chroman derivatives exhibit higher melting points due to rigid fused-ring systems .

Key Observations :

  • The allyl group in the target compound facilitates coordination to Cu(II), enhancing anticancer activity .
  • Chroman and naphthoic derivatives show promise in antimicrobial contexts due to planar aromatic systems .
  • Metal complexes with conjugated ligands (e.g., ) exhibit photocatalytic properties useful in environmental remediation.
Spectroscopic and Crystallographic Characterization
  • NMR/FT-IR : All compounds show characteristic peaks for C=N (1550–1650 cm⁻¹) and C=S (690–750 cm⁻¹) .
  • X-ray crystallography : Confirms (2E)-configuration and hydrogen-bonding networks (e.g., N–H···S in , intramolecular N–H···N in ).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) correlate with calculated masses (e.g., m/z 253.9 for ) .

Q & A

Basic Question

  • ¹³C-NMR : Thioamide C=S resonance at ~175–180 ppm vs. ~160–165 ppm for thiosemicarbazones.
  • IR spectroscopy : ν(N–H) at ~3200 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ confirm hydrazinecarbothioamide structure .

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